molecular formula C19H22N4O B2751812 N-(2-(1H-indol-3-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-74-0

N-(2-(1H-indol-3-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2751812
CAS RN: 2034584-74-0
M. Wt: 322.412
InChI Key: UEETVANOIYUMNE-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C19H22N4O and its molecular weight is 322.412. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-indol-3-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-indol-3-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Properties

The compound’s structural features suggest potential anti-inflammatory activity. Given its resemblance to naproxen (a nonsteroidal anti-inflammatory drug), further investigation is warranted. Naproxen inhibits cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. Research could explore whether this compound exhibits similar COX inhibition and anti-inflammatory effects .

Neuromodulation and Behavior

Tryptamine, a natural derivative of this compound, plays a fundamental role in the human body. It is involved in regulating processes within the central nervous system, such as sleep, cognition, memory, and behavior. Investigating whether this hybrid molecule affects neuromodulation could yield valuable insights .

Pharmacokinetics and Metabolism

Detailed studies on the compound’s pharmacokinetics, metabolism, and bioavailability are essential. Analyzing its absorption, distribution, metabolism, and excretion profiles will inform its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

Exploring the SAR of this compound can guide medicinal chemistry efforts. By synthesizing related analogs and assessing their biological activities, researchers can identify key structural features responsible for specific effects .

Drug Delivery Systems

Investigating suitable drug delivery systems for this compound is crucial. Formulations that enhance its solubility, stability, and targeted delivery could improve its therapeutic efficacy .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-12-22-17-7-6-13(10-18(17)23-12)19(24)20-9-8-14-11-21-16-5-3-2-4-15(14)16/h2-5,11,13,21H,6-10H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEETVANOIYUMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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